7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 5006-56-4
VCID: VC2321336
InChI: InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)
SMILES: CC1=CC2=NN=C(N2C=C1)N
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

CAS No.: 5006-56-4

Cat. No.: VC2321336

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine - 5006-56-4

Specification

CAS No. 5006-56-4
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Standard InChI InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)
Standard InChI Key BOMGURPAEXSYAI-UHFFFAOYSA-N
SMILES CC1=CC2=NN=C(N2C=C1)N
Canonical SMILES CC1=CC2=NN=C(N2C=C1)N

Introduction

Basic Chemical Properties and Identification

Chemical Identity

7-Methyl- triazolo[4,3-a]pyridin-3-amine is a bicyclic heterocyclic compound with multiple nitrogen atoms. It features a triazole ring fused with a pyridine ring, a methyl substituent at the 7-position, and an amine group at the 3-position. This structural configuration contributes to its chemical reactivity and potential biological activities.

Physical and Chemical Characteristics

The basic physical and chemical properties of 7-Methyl- triazolo[4,3-a]pyridin-3-amine are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 7-Methyl- triazolo[4,3-a]pyridin-3-amine

PropertyValueSource
CAS Number5006-56-4
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
IUPAC Name7-methyl- triazolo[4,3-a]pyridin-3-amine
Standard InChIInChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10)
Standard InChIKeyBOMGURPAEXSYAI-UHFFFAOYSA-N
SMILES NotationCC1=CC2=NN=C(N2C=C1)N
Physical AppearanceTypically a solid (based on similar compounds)

Structural Characteristics

The compound features a fused bicyclic system with a triazole ring connected to a pyridine ring. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities. The methyl group at position 7 and the amine group at position 3 are key functional groups that can participate in various chemical reactions and biological interactions .

Synthesis and Preparation

Synthetic Approaches

The synthesis of 7-Methyl- triazolo[4,3-a]pyridin-3-amine typically involves cyclization reactions of suitable precursors. A common synthetic route involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization under appropriate conditions. This process can be tailored to optimize yield and purity depending on the specific requirements of the application.

Laboratory Preparation Techniques

In laboratory settings, the preparation of 7-Methyl- triazolo[4,3-a]pyridin-3-amine often employs the following methodology:

  • Reaction of 3-amino-5-methylpyridine with hydrazine derivatives

  • Cyclization in the presence of a suitable catalyst

  • Purification of the resulting product

These reactions are typically conducted in solvents such as ethanol or acetic acid under reflux conditions to facilitate the cyclization process. The specific reaction parameters, including temperature, duration, and catalyst choice, can significantly impact the yield and purity of the final product.

Related Synthetic Pathways

Information from related compounds provides insights into potential synthetic routes. For instance, the synthesis of 7-methyl- triazolo[4,3-a]pyridin-3(2H)-one, a structurally similar compound, involves the reaction of 2-hydrazinyl-4-methylpyridine with CDI (carbonyldiimidazole) in acetonitrile at 80°C . This approach achieved a 19% yield and suggests possible synthetic modifications for preparing 7-Methyl- triazolo[4,3-a]pyridin-3-amine through appropriate adjustments to reagents and conditions.

Chemical Reactivity and Derivatives

Key Derivatives

Several derivatives of 7-Methyl- triazolo[4,3-a]pyridin-3-amine have been identified and studied:

  • C-(7-Methyl- triazolo[4,3-a]pyridin-3-yl)-methylamine (CAS: 1020033-70-8): A derivative featuring an additional methylene group between the triazole ring and the amine functionality, with molecular formula C₈H₁₀N₄ and molecular weight 162.192 g/mol .

  • 7-Methyl- triazolo[4,3-a]pyridin-3(2H)-one (CAS: 5528-57-4): An oxo variant where the amine group is replaced by a carbonyl group, with molecular formula C₇H₇N₃O and molecular weight 149.15 g/mol .

These derivatives demonstrate the structural modifications possible with the basic 7-Methyl- triazolo[4,3-a]pyridin-3-amine scaffold, potentially leading to compounds with altered biological activities and physicochemical properties.

Biological Activities and Applications

Hazard StatementDescriptionHazard Category
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)
ParameterTypical SpecificationNotes
Purity≥95%Standard research grade purity
FormSolidTypically supplied as a powder
Storage ConditionsCool, dry placeAway from strong oxidizers
StabilityStable under normal conditionsWhen properly stored
Intended UseResearch purposes onlyNot for human or veterinary use

Future Research Directions

Emerging Applications

The structural similarity of 7-Methyl- triazolo[4,3-a]pyridin-3-amine to other biologically active compounds suggests potential applications beyond those currently documented. As research in medicinal chemistry advances, this compound may find new applications in emerging therapeutic areas, particularly those requiring heterocyclic scaffolds with multiple functionalization points.

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